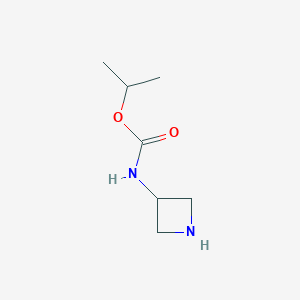
propan-2-ylN-(azetidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl N-(azetidin-3-yl)carbamate is a chemical compound with the molecular formula C₇H₁₅N₂O₂ It is known for its unique structure, which includes an azetidine ring and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl N-(azetidin-3-yl)carbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of azetidine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of propan-2-yl N-(azetidin-3-yl)carbamate may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-(azetidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or azetidines.
Scientific Research Applications
Propan-2-yl N-(azetidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl N-(azetidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s biological activity by interacting with cellular receptors or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride
- Azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride
Uniqueness
Propan-2-yl N-(azetidin-3-yl)carbamate is unique due to its specific combination of an azetidine ring and a carbamate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in specific research or industrial contexts.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
propan-2-yl N-(azetidin-3-yl)carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-5(2)11-7(10)9-6-3-8-4-6/h5-6,8H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
ZIGWUQCEXUFSTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















